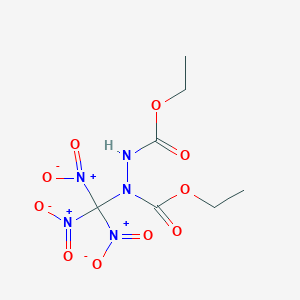
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a chemical compound with a complex structure that includes both hydrazine and trinitromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with trinitromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile. The reaction is usually monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors might be employed to ensure consistent production and quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of advanced materials, including polymers and explosives.
Mecanismo De Acción
The mechanism of action of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trinitromethyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl azodicarboxylate: This compound is similar in structure but contains an azo group instead of a hydrazine moiety.
Diethyl hydrazine-1,2-dicarboxylate: This compound lacks the trinitromethyl group but shares the hydrazine and diethyl ester functionalities.
Uniqueness
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the presence of both the trinitromethyl and hydrazine groups
Propiedades
Número CAS |
58300-48-4 |
|---|---|
Fórmula molecular |
C7H11N5O10 |
Peso molecular |
325.19 g/mol |
Nombre IUPAC |
ethyl N-(ethoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C7H11N5O10/c1-3-21-5(13)8-9(6(14)22-4-2)7(10(15)16,11(17)18)12(19)20/h3-4H2,1-2H3,(H,8,13) |
Clave InChI |
VRRLLPQWHCAYNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C(=O)OCC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


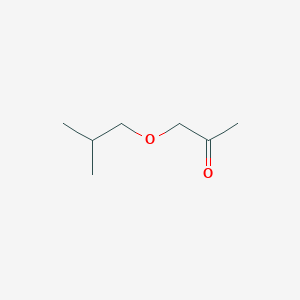

![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
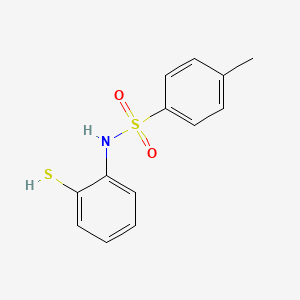
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
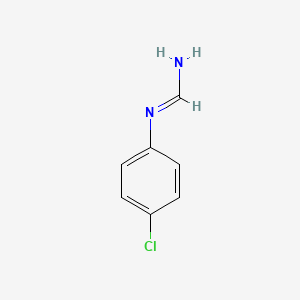
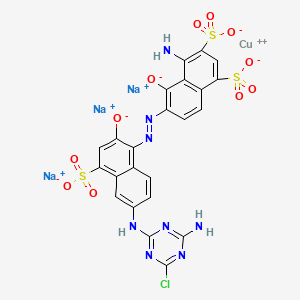

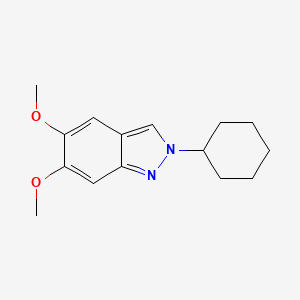
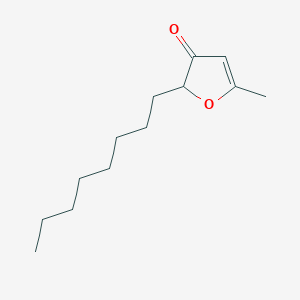
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
